molecular formula C9H16O5 B12646128 Dimethyl 2-hydroxy-2-(isopropyl)succinate CAS No. 43064-52-4

Dimethyl 2-hydroxy-2-(isopropyl)succinate

Cat. No.: B12646128
CAS No.: 43064-52-4
M. Wt: 204.22 g/mol
InChI Key: OQIDMHZJNDYZLB-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-(isopropyl)succinate is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol It is a derivative of succinic acid, featuring a hydroxyl group and an isopropyl group attached to the second carbon atom of the succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxy-2-(isopropyl)succinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(isopropyl)succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxy-2-(isopropyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-hydroxy-2-(isopropyl)succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxy-2-(isopropyl)succinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-hydroxy-2-methylsuccinate
  • Dimethyl 2-hydroxy-2-ethylsuccinate
  • Dimethyl 2-hydroxy-2-(tert-butyl)succinate

Uniqueness

Dimethyl 2-hydroxy-2-(isopropyl)succinate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

dimethyl 2-hydroxy-2-propan-2-ylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIDMHZJNDYZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962877
Record name Dimethyl 2-hydroxy-2-(propan-2-yl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43064-52-4
Record name 1,4-Dimethyl 2-hydroxy-2-(1-methylethyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43064-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-hydroxy-2-(isopropyl)succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-hydroxy-2-(propan-2-yl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-hydroxy-2-(isopropyl)succinate
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